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Compound of Interest

Compound Name: 1-Chloro-2-propanol
CAS No.: 68187-19-9
Cat. No.: B7770421
Get Quote
. J

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-Chloro-2-
propanol

Executive Summary: The Analytical Context

1-Chloro-2-propanol (CAS: 127-00-4), often referred to as sec-propylene chlorohydrin, is a
critical analyte in pharmaceutical development. It frequently arises as a byproduct in the
synthesis of Active Pharmaceutical Ingredients (APIs) involving propylene oxide or as a
hydrolytic degradant of epichlorohydrin.

Due to its alkylating potential, it is flagged as a Potentially Genotoxic Impurity (PGI). Regulatory
bodies (FDA, EMA) require rigorous control strategies. This guide provides an authoritative
reference for its spectroscopic identification, distinguishing it from its isomer (2-chloro-1-
propanol) through definitive NMR, MS, and IR signatures.

Molecular Architecture & Physicochemical
Properties
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Before interpreting spectra, one must understand the molecular dynamics. The molecule
features a chiral center at C2, rendering the methylene protons at C1 diastereotopic. This
results in complex splitting patterns in Proton NMR, often mistaken for impurities by novice

analysts.
Property Value Analytical Relevance
Formula M.W. = 94.54 Da
Creates diastereotopic protons
Chirality Yes (C2) atCl(
).
- ) Semi-volatile; amenable to
Boiling Point 127 °C )
GC-MS analysis.
N Miscible in High polarity affects retention
Solubility )
EtOH in Reverse Phase HPLC.
(75.8%), Distinctive 3:1 M:(M+2) ratio in
Isotopes
Mass Spec.
(24.2%)

Mass Spectrometry (EI-MS): Fragmentation Logic

In Electron lonization (70 eV), 1-chloro-2-propanol follows a predictable fragmentation
pathway dominated by

-cleavage. The stability of the resulting oxonium ions dictates the abundance of fragments.

Primary Fragmentation Pathway

e Molecular lon (

): Observed at m/z 94 and 96 (3:1 ratio). The intensity is typically low due to rapid
fragmentation.

e -Cleavage (Dominant): The bond between C1 and C2 breaks.
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o Loss of

(Mass 49): This yields the base peak at m/z 45 (
). This is the most stable fragment.
e Secondary Cleavage:

o Loss of

(Mass 15): Yields peaks at m/z 79/81. This is less favorable than losing the chloromethyl
group.

Visualizing the Fragmentation Tree
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Click to download full resolution via product page

Figure 1: Electron lonization fragmentation tree demonstrating the origin of the diagnostic base
peak at m/z 45.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the definitive tool for structural confirmation. The chirality at C2 is the
critical factor here.

NMR Data (400 MHz, )

Note: Chemical shifts may vary slightly (
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ppm) depending on concentration and temperature.

Shift ( Coupling (
Position Assignment Multiplicity
ppm) Hz) on

Interpretati

Deshielded
) ] by -OH and

C2-H Methine 3.98-4.05 Multiplet (m) - )
adjacent -Cl

effect.

Diastereotopi
- C proton A.
C1-H Methylene 3.57 dd P
Part of an

ABX system.

Diastereotopi
¢ proton B.

Ci1-H Distinct from

Methylene 3.47 dd

due to chiral

center.

Variable.

Disappears
-OH Hydroxyl ~25-3.2 Broad Singlet - with

shake.

} Coupled to
C3-H Methyl 1.27 Doublet (d) o Hp

Expert Insight: The splitting of the C1 protons (3.57 and 3.47 ppm) is often misidentified as two
separate impurities. They are a geminally coupled pair (

Hz) appearing as distinct signals because the adjacent chiral center (C2) makes them
magnetically non-equivalent.

NMR Data (100 MHz, )
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Figure 2: NMR assignment logic highlighting the impact of chirality on the methylene signal
splitting.

Infrared Spectroscopy (FT-IR)

IR is less specific for structural isomers but essential for functional group confirmation. Data is
typically acquired as a liquid film (neat) or in a KBr cell.

¢ O-H Stretch (3300-3400 cm

): Strong, broad band. Indicates hydrogen bonding.[1] In dilute

, a sharp "free” OH band may appear at ~3600 cm

e C-H Stretch (2900-3000 cm

): Multiple bands corresponding to
C-H vibrations (

and

).

e C-O Stretch (1050-1100 cm

): Strong intensity, characteristic of secondary alcohols.

e C-CI Stretch (600-800 cm

): The "Fingerprint" region. Look for strong bands around 700-750 cm

Experimental Protocol: Trace Analysis Workflow

For researchers detecting this compound as an impurity:

o Sample Preparation (NMR):

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.modgraph.co.uk/Downloads/SCSpt23.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve ~10 mg of sample in 0.6 mL

(Chloroform-d).

o Critical Step: Ensure

is acid-free (store over
or Ag foil) to prevent acid-catalyzed degradation or shift wandering.

o Sample Preparation (GC-MS):
o Dilute sample to 1-10 ppm in Dichloromethane (DCM).
o Use a DB-624 or equivalent column (optimized for volatile halocarbons).
o Injector Temp: 200°C; Split ratio 10:1.

» Data Validation:

o Isotope Check: In MS, verify the 3:1 ratio at m/z 94/96. If the ratio is 1:1, you likely have a
bromine contaminant, not chlorine.

o Solvent Exchange: If the OH peak in NMR obscures the CH region, add 1 drop of
and shake. The OH peak will vanish (exchange with OD), revealing underlying multiplets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. modgraph.co.uk [modgraph.co.uk]
e 2. 2-Propanol, 1-chloro- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic data of 1-Chloro-2-propanol (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770421/docs#spectroscopic-data-of-1-chloro-2-
propanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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